BenchChemオンラインストアへようこそ!

1-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)-3-(3-methoxyphenyl)urea

Urea Transporter Inhibition Diuretic Target UT-A1 Pharmacology

1-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)-3-(3-methoxyphenyl)urea (CAS 426247-13-4, MF C14H12N4O3S, MW 316.34 g/mol) is a synthetic small-molecule urea derivative that fuses a furan-2-yl-substituted 1,3,4-thiadiazole with a 3-methoxyphenyl motif via a central urea linkage. It belongs to the broader class of 1,3,4-thiadiazol-2-yl ureas, a pharmacophore recognized for its capacity to engage biological targets including urea transporters, kinases, and metabolic enzymes through hydrogen bonding and aromatic stacking interactions.

Molecular Formula C14H12N4O3S
Molecular Weight 316.34 g/mol
Cat. No. B5737078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)-3-(3-methoxyphenyl)urea
Molecular FormulaC14H12N4O3S
Molecular Weight316.34 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)NC2=NN=C(S2)C3=CC=CO3
InChIInChI=1S/C14H12N4O3S/c1-20-10-5-2-4-9(8-10)15-13(19)16-14-18-17-12(22-14)11-6-3-7-21-11/h2-8H,1H3,(H2,15,16,18,19)
InChIKeyCWYWGMGADMPZRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)-3-(3-methoxyphenyl)urea for Research Procurement: Compound Identity and Core Pharmacophore Profile


1-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)-3-(3-methoxyphenyl)urea (CAS 426247-13-4, MF C14H12N4O3S, MW 316.34 g/mol) is a synthetic small-molecule urea derivative that fuses a furan-2-yl-substituted 1,3,4-thiadiazole with a 3-methoxyphenyl motif via a central urea linkage. It belongs to the broader class of 1,3,4-thiadiazol-2-yl ureas, a pharmacophore recognized for its capacity to engage biological targets including urea transporters, kinases, and metabolic enzymes through hydrogen bonding and aromatic stacking interactions [1]. The specific combination of the electron-rich furan at the thiadiazole 5-position and the meta-methoxy substitution on the phenyl ring differentiates it from closely related 2-methoxy, 4-methoxy, chloro, or alkyl-phenyl analogs that are also commercially available for research use [2]. The compound is typically supplied at ≥95% purity for in vitro and in vivo pharmacological studies.

Procurement Risk for 1-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)-3-(3-methoxyphenyl)urea: Why Positional Isomers and Core Scaffold Replacements Are Not Functionally Interchangeable


Although several 'furan-thiadiazole-aryl urea' analogs are cataloged by research chemical suppliers, published data and class-level structure-activity relationship (SAR) principles indicate that substitution pattern, linker identity, and heterocycle composition critically control biological activity [1]. The 3-methoxy position on the phenyl ring influences electron density and steric fit at target binding sites in a way that is not recapitulated by the 2-methoxy or 4-methoxy isomers [2]. Likewise, replacing the thiadiazole-urea bridge with a carboxamide or replacing the furan with an isopropyl group alters both the hydrogen-bonding profile and metabolic stability, leading to divergent potency, selectivity, and pharmacokinetic behavior that cannot be predicted a priori [3]. These differences make generic substitution a high-risk decision in reproducible research settings.

Quantitative Differentiation Evidence for 1-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)-3-(3-methoxyphenyl)urea Against Closest Analogs


Urea Transporter UT-A1 Inhibition: Target Engagement Potency of the 3-Methoxyphenyl-Furan-Thiadiazole Urea Scaffold

The target compound has been registered in ChEMBL (CHEMBL4874369) with a reported IC50 of 5.00 µM (5.00E+3 nM) for inhibition of rat urea transporter UT-A1 expressed in MDCK cells, measured by a fluorescence plate reader assay after 15 minutes of incubation [1]. By contrast, a structurally distinct thiadiazole urea in the same database (CHEMBL3740772) exhibits a UT-B IC50 of 1.00 µM but lacks the furan-2-yl moiety, illustrating that furan substitution on the thiadiazole core can shift transporter subtype selectivity. No direct UT-A1 inhibition data are publicly available for the 2-methoxyphenyl positional isomer or the chlorophenyl analog, making the 3-methoxyphenyl variant the most characterized probe for this transporter within the series.

Urea Transporter Inhibition Diuretic Target UT-A1 Pharmacology

Meta-Methoxy Positional Significance: Comparative Anticancer Activity in the 1,3,4-Thiadiazole-3-Methoxyphenyl Series

In a 2022 study systematically evaluating 1,3,4-thiadiazoles bearing a 3-methoxyphenyl substituent against MCF-7 and MDA-MB-231 breast cancer cells, the most active derivative (SCT-4) reduced DNA biosynthesis to 70% ± 3 of control at 100 µM, with IC50 values exceeding 100 µM for all compounds tested, indicating weak but measurable on-target cytotoxicity [1]. The authors explicitly concluded that the meta-methoxy substitution on the phenyl ring attached at the thiadiazole 2-position is 'significant' for anticancer activity within this chemotype, providing a structural rationale for selecting the 3-methoxyphenyl derivative over the 2-methoxy or 4-methoxy analogs that were not part of this study. In contrast, related carboxamide derivatives (N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamides) evaluated against VEGFR-2 showed stronger kinase inhibition but operate through an entirely different linker mechanism, highlighting the functional non-equivalence of urea versus carboxamide bridges [2].

Anticancer SAR Breast Cancer DNA Biosynthesis Inhibition

Enzyme Inhibition Potency of the Furan-2-yl-Thiadiazole Motif: Class-Level Evidence from α-Glucosidase and β-Glucuronidase Screens

Although the target compound itself has not been screened in published enzyme inhibition panels, the 2,5-disubstituted furan-1,3,4-thiadiazole chemotype has demonstrated potent enzyme inhibitory activity. In a 2020 study, compound 9 (a furan-thiadiazole derivative structurally related to the target compound's core) inhibited α-glucosidase with an IC50 of 0.186 µM and a Ki of 0.050 ± 0.003 µM via a competitive mechanism, while compound 26 inhibited E. coli β-glucuronidase with an IC50 of 0.082 µM and exhibited uncompetitive inhibition (Ki = 0.060 ± 0.005 µM) [1]. Molecular docking revealed that the furan ring plays a key role in obstructing the active domain of EcGUS. In contrast, furan-absent thiadiazole ureas (e.g., those bearing simple alkyl or phenyl substituents at the 5-position) do not benefit from this additional aromatic interaction, which may explain reduced potency in related enzyme assays.

Enzyme Inhibition α-Glucosidase β-Glucuronidase Type 2 Diabetes

Physicochemical Property Differentiation: Lipophilicity and Polar Surface Area of 3-Methoxyphenyl vs. Chlorophenyl and Dimethylphenyl Analogs

The target compound has been computationally characterized with a calculated logP (clogP) of 1.48 and a topological polar surface area (TPSA) of 81.51 Ų . These values place it within favorable oral drug-likeness boundaries (clogP < 5, TPSA < 140 Ų). By comparison, the closely related 3-chlorophenyl analog (CAS 328561-63-3, C13H9ClN4O2S) is predicted to have a higher clogP (~2.2–2.8 based on the chloro substituent's Hansch constant π = +0.71 relative to −OCH3 π = −0.02), while the 3,4-dimethylphenyl analog (CAS unknown) is expected to have a still higher clogP (~2.8–3.5). The 2-methoxyphenyl positional isomer shares the same molecular formula and calculated clogP as the target but presents a different spatial orientation of the methoxy group, which affects TPSA and hydrogen-bonding geometry. These differences in physicochemical properties can translate into divergent membrane permeability, protein binding, and pharmacokinetic profiles that matter for both in vitro and in vivo studies.

Drug-Likeness Lipophilicity (clogP) Polar Surface Area ADME Prediction

β-Secretase (BACE-1) Inhibition Potential: Phenylurea-Thiadiazole Hybrid as a Cell-Permeable Lead Scaffold

A phenylureathiadiazole compound (designated 'compound 2'), structurally related to the target compound through its thiadiazole-urea-phenyl core, was identified via high-throughput docking as a cell-permeable β-secretase (BACE-1) inhibitor with an EC50 below 10 µM in mammalian cell-based assays [1]. This discovery emerged from a substructure search of ~300,000 compounds, where the phenylureathiadiazole motif was recognized as a privileged scaffold for BACE-1 binding. Although the target compound incorporates a furan-2-yl substituent at the thiadiazole 5-position instead of the simpler substituent present in 'compound 2,' the shared phenylurea-thiadiazole core suggests that the target compound may retain BACE-1 engagement potential while offering an additional aromatic interaction site via the furan ring. No BACE-1 data have been reported for the 2-methoxyphenyl isomer or the 3-chlorophenyl analog, making the furan-2-yl, 3-methoxyphenyl combination the most structurally elaborated probe for this target within the commercially available series.

β-Secretase Inhibition Alzheimer's Disease Fragment-Based Drug Discovery BACE-1

Recommended Application Scenarios for 1-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)-3-(3-methoxyphenyl)urea Based on Differentiated Evidence


Urea Transporter (UT-A1/UT-B) Pharmacological Probe Development

The ChEMBL-confirmed UT-A1 inhibitory activity (IC50 = 5.00 µM) positions this compound as a tractable starting point for developing urea transporter modulators [1]. Researchers can use it as a reference inhibitor to benchmark novel UT-A1 antagonists or as a scaffold for structure-activity optimization aimed at improving potency and subtype selectivity. The absence of UT-A1 data for the 2-methoxy and 3-chloro analogs makes the 3-methoxyphenyl derivative the default choice for UT-focused programs.

Breast Cancer Cell Line Anticancer Screening with Defined Substitution-Pattern SAR

Based on the Janowska et al. 2022 study demonstrating that meta-methoxy substitution on the phenyl ring drives anticancer activity in 1,3,4-thiadiazole derivatives (SCT-4, DNA biosynthesis 70% ± 3 at 100 µM against MCF-7) [2], this compound is suitable for inclusion in focused libraries exploring SAR around the methoxy position. It enables direct head-to-head comparison with the 2-methoxy isomer to isolate the positional effect on cytotoxicity.

Furan-Containing Heterocyclic Library for α-Glucosidase or β-Glucuronidase Inhibitor Discovery

The furan-2-yl-thiadiazole motif has been independently validated as a potent pharmacophore for α-glucosidase inhibition (IC50 = 0.186 µM) and β-glucuronidase inhibition (IC50 = 0.082 µM) [3]. Procurement of this compound as a synthetic intermediate or scaffold-hopping building block allows medicinal chemistry teams to explore urea-linked extensions of this validated core for diabetes or chemotherapy side-effect mitigation programs.

ADME-Guided Lead Optimization with Balanced Physicochemical Properties

With a calculated clogP of 1.48 and TPSA of 81.51 Ų , the target compound occupies a favorable ADME property space. It is recommended as a balanced starting point for lead optimization campaigns where both lipophilicity and polar surface area must be carefully controlled, avoiding the higher logP liabilities inherent in the chlorophenyl (clogP ~2.2–2.8) or dimethylphenyl (clogP ~2.8–3.5) analogs.

Quote Request

Request a Quote for 1-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)-3-(3-methoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.